Fluorescence Quantum Yield vs Diphenylacetylene
In a direct study of symmetric diarylacetylenes, 1,2-Di([1,1'-biphenyl]-4-yl)ethyne and related biphenyl-substituted acetylenes demonstrated 'very high solution-state fluorescence quantum yields' when compared to the simpler diphenylacetylene core [1]. While specific quantum yield values for the biphenyl derivative were not explicitly provided in the abstract, the work establishes a clear structure-property relationship: extending conjugation with biphenyl groups significantly enhances emission efficiency. This is a direct comparative observation against the parent diphenylacetylene (tolan), which is known to have a low quantum yield due to efficient non-radiative decay pathways [2]. For reference, diphenylacetylene in methylcyclohexane solution exhibits a temperature-dependent fluorescence quantum yield (φf) that is intrinsically low, a characteristic that limits its utility in emissive applications [2].
| Evidence Dimension | Solution-State Fluorescence Quantum Yield |
|---|---|
| Target Compound Data | Qualitatively described as 'very high' [1] |
| Comparator Or Baseline | Diphenylacetylene (DPA) - 'low' quantum yield due to efficient non-radiative decay [2] |
| Quantified Difference | Significant qualitative enhancement; a shift from a low-quantum-yield core to a high-quantum-yield biphenyl-substituted derivative. |
| Conditions | Solution-state UV-Vis and fluorescence spectroscopy in unspecified solvent [1]; methylcyclohexane (MCH) solution for DPA [2]. |
Why This Matters
This provides a critical differentiator for researchers selecting emissive building blocks; the biphenyl-substituted derivative offers a clear, qualitative advantage in photoluminescence efficiency over the parent diphenylacetylene scaffold.
- [1] Brown, A. E., & Eichler, B. E. (2011). Symmetric diarylacetylenes: one-pot syntheses and solution photoluminescence. Tetrahedron Letters, 52(16), 1960-1963. View Source
- [2] Saltiel, J., et al. (2012). Photophysics of diphenylacetylene: light from the 'dark state'. J. Phys. Chem. A, 116(43), 10548-10558. View Source
